molecular formula C15H15N7 B2770998 (E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide CAS No. 320418-73-3

(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2770998
CAS No.: 320418-73-3
M. Wt: 293.334
InChI Key: DSHGYPZMUJPLBX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide is a complex organic compound featuring a triazole ring substituted with pyridine groups and a dimethylmethanimidamide moiety

Mechanism of Action

Mode of Action

It is known that the compound has a complex structure that could potentially interact with various biological targets .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. Specific information on how environmental factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Substitution with Pyridine Groups: The triazole ring is then functionalized with pyridine groups through a nucleophilic substitution reaction, often using pyridine derivatives and a suitable leaving group.

    Introduction of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the substituted triazole with dimethylamine and formaldehyde under controlled conditions to introduce the dimethylmethanimidamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced triazole or pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties and are studied for their potential in catalysis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials. It is also explored for its potential in electronic applications due to its ability to form conductive complexes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide
  • (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-diethylmethanimidamide
  • (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide

Uniqueness

The uniqueness of (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide lies in its specific substitution pattern and the presence of both pyridine and triazole rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the context.

Biological Activity

(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a triazole ring fused with pyridine moieties, which are known for their diverse biological activities. The synthesis typically involves the reaction of pyridine derivatives with triazole precursors, utilizing various coupling agents to facilitate the formation of the desired product.

2.1 Anticancer Activity

Research indicates that compounds containing triazole and pyridine structures exhibit significant anticancer properties. For instance, in a study evaluating the inhibition of AbTYR (a key enzyme in melanin synthesis), several derivatives of triazoles demonstrated promising results:

CompoundIC50 (µM)Activity Description
This compound50.5Moderate inhibitor
Control (Kojic Acid)17.76Strong inhibitor

The IC50 value indicates the concentration required to inhibit 50% of enzyme activity, suggesting that this compound may serve as a lead structure for further development in cancer therapeutics .

2.2 Antifungal and Antibacterial Properties

The triazole moiety is also recognized for its antifungal properties. Compounds similar to this compound have shown efficacy against various fungal strains. A comparative study revealed that derivatives exhibited varying degrees of activity against Candida albicans and Aspergillus species.

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A12 µg/mLEffective against C. albicans
Compound B8 µg/mLEffective against A. niger

These findings suggest that modifications to the triazole structure can enhance antifungal potency .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that the introduction of electron-withdrawing groups on the pyridine rings enhances biological activity by improving binding affinity to target enzymes.

Key Observations:

  • Fluorine Substitution: The presence of fluorine at specific positions on the pyridine ring has been shown to significantly increase inhibitory potency.
  • Alkyl Chain Variations: Modifying the alkyl chain length in the imidamide group affects solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Line Tested: MCF7 (breast cancer)
Concentration (µM)Viability (%)
0100
1080
5045
10025

The compound showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent .

Case Study 2: Antifungal Activity

In another study assessing antifungal activity against clinical isolates of Candida species:

IsolateMIC (µg/mL)
C. albicans16
C. glabrata32

The compound exhibited promising antifungal properties compared to established antifungals .

Properties

IUPAC Name

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHGYPZMUJPLBX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.